molecular formula C17H17N3O3S B2463200 3,5-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851979-45-8

3,5-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2463200
CAS No.: 851979-45-8
M. Wt: 343.4
InChI Key: YPAQQFYRAQPVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a complex organic compound that features a benzohydrazide core substituted with methoxy groups at the 3 and 5 positions, and a benzothiazole moiety attached via a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced hydrazide derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

3,5-dimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide is unique due to its specific substitution pattern and the presence of both methoxy and benzothiazole groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3,5-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-10-4-5-14-15(6-10)24-17(18-14)20-19-16(21)11-7-12(22-2)9-13(8-11)23-3/h4-9H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAQQFYRAQPVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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